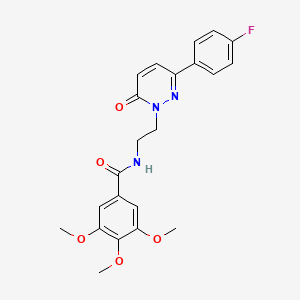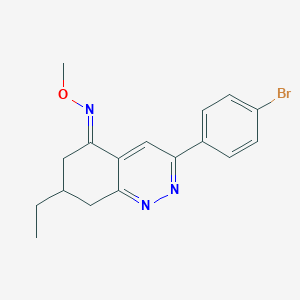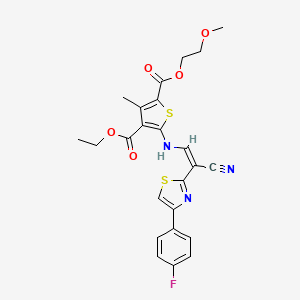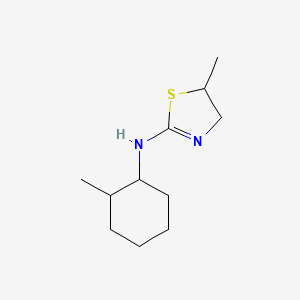![molecular formula C17H13F3N4O B2373169 N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide CAS No. 343372-52-1](/img/structure/B2373169.png)
N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
N-trifluoromethyl amines and azoles are synthesized by introducing trifluoromethyl groups, a common strategy to improve the properties of biologically active compounds . The approach involves the N-trifluoromethylation of nitriles followed by a [3+2] cyclization .Chemical Reactions Analysis
N-trifluoromethyl amines are prone to hydrolysis, whereas N-trifluoromethyl azoles have excellent aqueous stability . The N-trifluoromethylation of nitriles is a key step in the synthesis of these compounds .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide and its derivatives have been explored for their antimicrobial properties. For example, a study by Holla et al. (2005) synthesized substituted 1,2,3-triazoles from quinoxaline derivatives and screened them for antimicrobial activity (Holla et al., 2005).
Spectrophotometric and Fluorogenic Sensing
Yang et al. (2015) developed a chemosensor based on a quinoxaline derivative, which showed selectivity and sensitivity towards Al3+ and Cu2+ ions. This indicates potential applications in environmental monitoring and analytical chemistry (Yang et al., 2015).
Neuroprotective Properties
The neuroprotective effects of quinoxaline derivatives have been studied, as seen in research by Sheardown et al. (1990), where a quinoxaline derivative demonstrated protective effects against cerebral ischemia (Sheardown et al., 1990).
Cytotoxic Properties for Cancer Treatment
Korcz et al. (2018) investigated novel quinoline-3-carbaldehyde hydrazones with a triazole or benzotriazole moiety for their in vitro cytotoxicity against human tumor cell lines. This suggests potential applications in developing new anticancer drugs (Korcz et al., 2018).
COX-2 Inhibition and Anti-cancer Activity
Manohar et al. (2018) studied QuinolineAcetohydrazide derivatives as COX-2 inhibitors and anti-cancer agents, indicating the compound's potential in pharmacological applications (Manohar et al., 2018).
Conformational Characterization and Chemical Properties
Research by Munir et al. (2021) focused on the synthesis and structural interpretation of N-acylhydrazones, providing insights into the chemical and conformational properties of these quinoxaline derivatives (Munir et al., 2021).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O/c1-24(23-16(25)11-7-3-2-4-8-11)15-14(17(18,19)20)21-12-9-5-6-10-13(12)22-15/h2-10H,1H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBQDWKUBBNJPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC2=CC=CC=C2N=C1C(F)(F)F)NC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide](/img/structure/B2373087.png)
![N-[4-(acetylamino)phenyl]-7-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2373088.png)
![1-[4-[4-(4-Propan-2-ylpyrimidin-2-yl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2373089.png)




![2,2,2-trifluoroethyl N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]carbamate](/img/structure/B2373096.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2373099.png)


![Ethyl 5-(3-cyclopentylpropanoylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2373106.png)